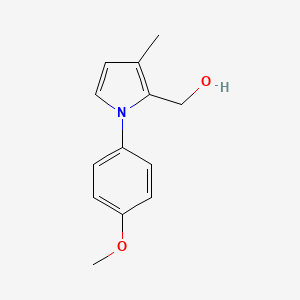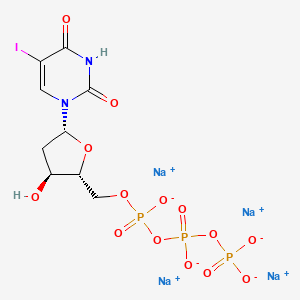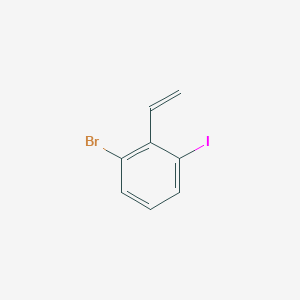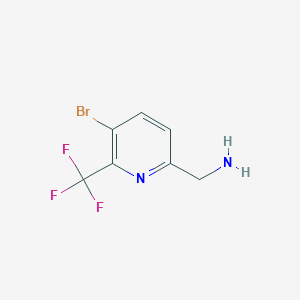![molecular formula C21H25NO3 B12854843 N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)
N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
化学反応の分析
Types of Reactions
N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
作用機序
The mechanism of action of N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-amine: A precursor in the synthesis of the target compound.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzo[b][1,4]dioxepin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C21H25NO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H25NO3/c1-14(2)20(22-21(23)17-7-4-6-15(3)12-17)16-8-9-18-19(13-16)25-11-5-10-24-18/h4,6-9,12-14,20H,5,10-11H2,1-3H3,(H,22,23) |
InChIキー |
KIEOMCAKWWMYKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC3=C(C=C2)OCCCO3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)


![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)

![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)

![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)

![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
